4,6-dimethyl-2-{[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine
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Overview
Description
4,6-dimethyl-2-{[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimethyl-2-{[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine typically involves multi-step organic reactions. One common method includes the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine, catalyzed by vitamin B1 . This reaction is characterized by its simplicity, metal-free catalysis, and high yields (78-92%).
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclocondensation reactions using eco-friendly catalysts and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is often emphasized to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
4,6-dimethyl-2-{[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the pyrimidine or pyrazole moieties can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4,6-dimethyl-2-{[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,6-dimethyl-2-{[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3,5-dimethylpyrazole: A simpler pyrazole derivative with similar structural features.
2,4,6-trimethylpyrimidine: A pyrimidine derivative with comparable substitution patterns.
1,3,5-trimethylpyrazole: Another pyrazole derivative with similar reactivity.
Uniqueness
4,6-dimethyl-2-{[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine stands out due to its unique combination of a pyrimidine ring and a pyrazole moiety, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2/c1-10-8-11(2)19-17(18-10)24-14-6-7-22(9-14)16(23)15-12(3)20-21(5)13(15)4/h8,14H,6-7,9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJAVDBWUYWRNQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)C3=C(N(N=C3C)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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